Product packaging for Aqabamycin D(Cat. No.:CAS No. 1253641-96-1)

Aqabamycin D

Cat. No.: B1487513
CAS No.: 1253641-96-1
M. Wt: 371.26 g/mol
InChI Key: ORKTZLAOMXYSNI-UHFFFAOYSA-N
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Description

Aqabamycin D is a secondary metabolite isolated from a marine Vibrio species collected from the surface of the soft coral Sinularia polydactyla in the Red Sea . It belongs to the aqabamycins, a group of novel nitro-substituted maleimide derivatives . This compound was identified during a screening of marine bacteria for prolific producers of bioactive metabolites . Research indicates that this compound, like other compounds in its class, possesses noteworthy biological activities. It has demonstrated antibacterial properties and cytotoxic effects, making it a compound of interest for microbiological and oncological research . The structure of this compound was elucidated using extensive spectroscopic methods, including 1D and 2D NMR and mass spectrometry . The discovery of such nitro maleimides from a marine bacterial source provides a valuable foundation for investigating new chemical scaffolds and their potential research applications. This compound is presented to the research community as a specialized tool for these purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9N3O8 B1487513 Aqabamycin D CAS No. 1253641-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis(4-hydroxy-3-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O8/c20-11-3-1-7(5-9(11)18(24)25)13-14(16(23)17-15(13)22)8-2-4-12(21)10(6-8)19(26)27/h1-6,20-21H,(H,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKTZLAOMXYSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Biological Origin of Aqabamycin D

Isolation Source: Vibrio Species Associated with Sinularia polydactyla

Aqabamycin D is a natural product isolated from a marine bacterium of the genus Vibrio. nih.govresearchgate.net This bacterium was identified as a prolific producer of secondary metabolites with antibacterial and cytotoxic activities during a screening of marine microbes. nih.govresearchgate.net The Vibrio species was found living in association with the soft coral Sinularia polydactyla, from which it was isolated. nih.govresearchgate.net Soft corals are known to host a diverse array of microorganisms, which are believed to play a role in the defense of their host. researchgate.net

Geographic Origin of the Producer Organism

The producer organism of this compound was isolated from a specimen of the soft coral Sinularia polydactyla collected from the Red Sea. nih.govresearchgate.net Specifically, the coral was sourced from the Gulf of Aqaba in Jordan, which lends its name to the "Aqabamycin" family of compounds. researchgate.net The Red Sea is recognized for its unique and diverse marine ecosystems, which are increasingly being explored as a source of novel bioactive compounds.

Microbial Fermentation and Production Conditions

The production of this compound was achieved through submerged fermentation of the isolated Vibrio species. While specific details of the fermentation media are proprietary, the general conditions for production have been described. The fermentation was conducted in a 20-liter fermentor containing 15 liters of a suitable medium. researchgate.net The culture was maintained with an aeration rate of 4 liters per minute and an agitation of 150 revolutions per minute. researchgate.net To monitor the production of this compound and other metabolites, samples were aseptically withdrawn from the fermentor every 12 hours for analysis. researchgate.net

Isolation and Purification Methodologies of Aqabamycin D

Extraction Techniques from Fermentation Broth

The initial step in isolating Aqabamycin D involves separating the compound from the aqueous fermentation medium. The producing marine bacterium, Vibrio sp. strain WMBA, is cultivated in large-scale fermentors using specific nutrient media, such as B1 or M1 medium, until maximum production of the target metabolites is achieved, typically after 36 to 48 hours. researchgate.net

The process begins with the separation of the bacterial cells from the culture fluid. researchgate.net

Centrifugation : The entire fermentation culture is subjected to high-speed centrifugation (e.g., 16,000 g for 10 minutes) to pellet the bacterial biomass. The supernatant, which contains the secreted secondary metabolites including this compound, is carefully collected for extraction. researchgate.net

Solvent Extraction : The clarified supernatant is then subjected to liquid-liquid extraction. The pH of the supernatant is first adjusted to an acidic value (pH 4) to ensure that acidic compounds are protonated, which enhances their solubility in organic solvents. researchgate.net An equal volume of an appropriate organic solvent, such as ethyl acetate, is added to the acidified supernatant. ui.ac.iduni-goettingen.de This mixture is thoroughly agitated to facilitate the transfer of the desired compounds from the aqueous phase to the organic phase. The organic layer, now enriched with the crude mixture of metabolites, is separated and concentrated under reduced pressure to yield a crude extract. ui.ac.idmdpi.com

Chromatographic Separation Strategies

The crude extract obtained from the fermentation broth contains a complex mixture of compounds, including several other aqabamycin analogues (A-C, E-G) and various other metabolites. researchgate.netresearchgate.net Therefore, a multi-step chromatographic strategy is essential to isolate this compound. The general approach involves sequential purification steps that separate compounds based on their physicochemical properties like polarity, size, and affinity for the stationary phase. goettingen-research-online.de

The purification process typically includes:

Initial Fractionation (Silica Gel Chromatography) : The crude extract is first subjected to column chromatography using silica (B1680970) gel as the stationary phase. Elution is performed with a gradient of solvents, commonly starting with a non-polar solvent and gradually increasing the polarity, for instance, with a dichloromethane-methanol (CH₂Cl₂/MeOH) system. goettingen-research-online.de This step separates the complex mixture into several less complex fractions.

Size Exclusion Chromatography : Fractions containing compounds of similar polarity may be further purified using size exclusion chromatography, often with Sephadex LH-20 as the medium and a solvent system like methanol. goettingen-research-online.de This technique separates molecules based on their size.

High-Performance Liquid Chromatography (HPLC) : The final purification step to obtain pure this compound is typically carried out using preparative or semi-preparative HPLC. ui.ac.id A reverse-phase column (e.g., C18) is commonly employed. goettingen-research-online.de This method provides high resolution, separating this compound from closely related impurities. goettingen-research-online.de

The progress of the purification is monitored at each stage by Thin-Layer Chromatography (TLC). ui.ac.id

Table 1: Chromatographic Data for this compound

TechniqueStationary PhaseMobile PhaseObserved ValueReference
Thin-Layer Chromatography (TLC)Silica GelCH₂Cl₂/MeOH (9:1)Rf = 0.60 goettingen-research-online.de
Liquid Chromatography-Mass Spectrometry (LC-MS)Reverse-Phase C18Not SpecifiedRt = 15.02 min goettingen-research-online.de

Purity Assessment for Biological Evaluation

To ensure that any observed biological activity is solely attributable to this compound, its purity must be rigorously assessed. This is accomplished using a combination of high-resolution analytical techniques that confirm the identity and homogeneity of the isolated compound.

Chromatographic Analysis : The purity of the final sample is confirmed by analytical HPLC, where a pure compound should appear as a single, sharp peak. rsc.org The retention time (Rt) of 15.02 minutes in an LC-MS system serves as a key identifier. goettingen-research-online.de

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound. For this compound, the molecular formula was established as C₁₆H₉N₃O₈, which is a critical checkpoint for its identity. goettingen-research-online.de

Spectroscopic Methods :

NMR Spectroscopy : ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the chemical structure. A pure sample of this compound shows a distinct set of signals corresponding to its symmetric structure. goettingen-research-online.de The absence of extraneous peaks in the NMR spectra is a strong indicator of high purity.

Table 2: Physicochemical Properties of Purified this compound

PropertyDescription/ValueReference
AppearanceYellow solid goettingen-research-online.de
Molecular FormulaC₁₆H₉N₃O₈ goettingen-research-online.de
UV/Vis (in MeOH)λmax at 232, 265, 362 nm goettingen-research-online.de
Infrared (KBr) νmax2219, 2308, 1724, 1690, 1613, 1564 cm-1 goettingen-research-online.de

Structural Elucidation and Spectroscopic Characterization of Aqabamycin D

Application of Mass Spectrometry (MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) was a critical tool in establishing the elemental composition of Aqabamycin D. This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the determination of a unique molecular formula from the exact mass.

Researchers determined the molecular formula of this compound to be C16H9N3O8 . goettingen-research-online.de This formula was established through methods such as electrospray ionization (ESI) mass spectrometry in conjunction with other spectroscopic data. goettingen-research-online.deresearchgate.net The empirical formula derived from HRMS provided the foundational information regarding the number and types of atoms present in the molecule, which was essential for the subsequent steps of structural elucidation. goettingen-research-online.de The determined molecular formula indicated a significant degree of unsaturation, suggesting the presence of multiple rings and/or double bonds, a characteristic feature of the aqabamycin family. goettingen-research-online.de

Table 1: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C16H9N3O8 goettingen-research-online.de

| Ionization Technique | Electrospray Ionization (ESI-HRMS) | goettingen-research-online.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, HMBC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable for mapping the carbon-hydrogen framework of this compound. researchgate.netproquest.com Through a series of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, COSY) experiments, the precise connectivity of atoms was pieced together. goettingen-research-online.de

The ¹H NMR spectrum of this compound revealed a simple pattern for an aromatic compound, notably showing signals characteristic of a 1,3,4-trisubstituted benzene (B151609) ring. goettingen-research-online.de A key finding from the ¹³C NMR spectrum was the presence of only eight carbon signals, which is half the number expected from the molecular formula (C16). This indicated that this compound possesses a high degree of symmetry, with two identical halves of the molecule. goettingen-research-online.de

Two-dimensional NMR techniques were used to assemble the full structure:

COSY (Correlation Spectroscopy) experiments established proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the spin systems of the aromatic rings. goettingen-research-online.de

The collective data from these NMR experiments conclusively confirmed the structure of this compound. goettingen-research-online.de

Table 2: Key NMR Spectroscopic Data for this compound

Nucleus Data Type Key Observations Inferred Structural Feature Reference
¹H NMR 1D Spectrum Signals consistent with a 1,3,4-trisubstituted benzene pattern. Presence of two identical 1,3,4-trisubstituted aromatic rings. goettingen-research-online.de
¹³C NMR 1D Spectrum Only 8 carbon signals observed. Molecule is symmetrical. goettingen-research-online.de
COSY 2D Spectrum Correlations confirmed the proton spin systems in the aromatic rings. Confirmed connectivity of protons on the benzene rings. goettingen-research-online.de

| HMBC | 2D Spectrum | Key correlations between aromatic protons and carbons of the maleimide (B117702) core. | Confirmed the linkage between the two identical halves of the molecule. | goettingen-research-online.de |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties. proquest.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These include:

Strong absorption bands for the carbonyl (C=O) groups of the maleimide ring.

Bands corresponding to aromatic C=C bond stretching.

Characteristic stretching frequencies for the nitro (NO₂) groups .

An absorption band for the N-H bond of the imide.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to identify chromophores, which are the parts of a molecule that absorb light. The extensive conjugation in this compound, involving the aromatic rings and the dione (B5365651) system, results in characteristic absorption maxima in the UV-visible region. nih.gov The presence of nitro groups, which are strong chromophores, further influences the electronic transitions and contributes to the compound's observed color. goettingen-research-online.de

Table 3: Expected Spectroscopic Features for this compound Functional Groups

Functional Group Spectroscopic Technique Expected Observation
Carbonyl (C=O) IR Spectroscopy Strong absorption band around 1700-1750 cm⁻¹
**Nitro (NO₂) ** IR Spectroscopy Strong asymmetric and symmetric stretching bands
Aromatic Ring (C=C) IR Spectroscopy / UV-Vis C=C stretching in IR; strong absorption in UV region
Imide (N-H) IR Spectroscopy N-H stretching band

| Conjugated System | UV-Vis Spectroscopy | Absorption maxima in the UV-visible range |

Comparative Structural Analysis within the Aqabamycin Series

The aqabamycins are a series of related nitro-substituted maleimide compounds isolated from a marine Vibrio species. mdpi.com this compound fits within this family but has distinct structural features when compared to its analogues.

Aqabamycin A and C: Unlike the dinitro-substituted this compound, Aqabamycin A lacks any nitro groups. Aqabamycin C is asymmetrical, featuring one 4-hydroxy-3-nitrophenyl group and one phenyl group attached to the maleimide core. goettingen-research-online.de

Aqabamycin B: This analogue is structurally closer to this compound. However, it is asymmetrical, containing one 4-hydroxy-3-nitrophenyl unit and another differently substituted aromatic ring. The structural elucidation of this compound was aided by its similarity to Aqabamycin B. goettingen-research-online.de

This compound: This compound is unique within the series due to its C₂ symmetry. It is a symmetrical dimer, formally known as 3,4-bis(4-hydroxy-3-nitrophenyl)pyrrole-2,5-dione. goettingen-research-online.de

Aqabamycin E and F: These compounds are structurally distinct due to the presence of a maleimide monoxime group, where one of the carbonyl groups is replaced by a C=N-OH group. This feature is absent in Aqabamycins A-D. goettingen-research-online.demdpi.com

The structural variations across the aqabamycin series, from the degree and position of nitro- and hydroxy-substituents to the modification of the core maleimide structure, highlight the biosynthetic versatility of the producing organism. mdpi.com

Table 4: Compound Names Mentioned

Compound Name
Aqabamycin A
Aqabamycin B
Aqabamycin C
This compound
Aqabamycin E

Biosynthetic Pathways and Genetic Basis of Aqabamycin D Production

Identification of Biosynthetic Gene Clusters (BGCs)

The production of secondary metabolites like aqabamycins in bacteria is orchestrated by physically clustered sets of genes known as Biosynthetic Gene Clusters (BGCs). mdpi.com While the specific BGC for aqabamycins has not been explicitly detailed in publicly available literature, genome mining of marine bacteria, including various Vibrio species, has revealed a vast and diverse potential for secondary metabolite synthesis. ulisboa.ptmdpi.com

Analysis of genomes from marine host-associated bacteria, such as those from octocorals, has identified numerous BGCs. mdpi.com These clusters often contain genes encoding large, multifunctional enzymes like Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS), which are common in the assembly of complex peptide and polyketide natural products. nih.govresearchgate.net The aqabamycins are likely synthesized through a pathway involving NRPS or a hybrid NRPS-PKS system. nih.gov For instance, a study on 15 bacterial symbionts from gorgonian corals identified 440 putative secondary metabolite BGCs, highlighting the rich, yet largely untapped, metabolic reservoir in these microorganisms. mdpi.com The presence of such a high number of BGCs, with only a small fraction (38 clusters) showing high similarity to known compounds, underscores the potential for discovering novel biosynthetic pathways like that of the aqabamycins. ulisboa.pt

The cosmopolitan distribution of certain metabolites across different bacterial phyla suggests that the BGCs responsible for their production may be transferred between species via horizontal gene transfer. nih.govmdpi.com This is a common phenomenon in Vibrio species, facilitated by mechanisms like plasmid conjugation and chitin-induced natural competence. nih.gov

Proposed Enzymatic Steps in Nitro Maleimide (B117702) Formation

The formation of the nitro maleimide group, a key feature of Aqabamycin D, is a chemically interesting process. nih.gov While the precise enzymatic steps for this compound are not elucidated, insights can be drawn from other nitro-containing natural products. The biosynthesis of nitroaromatic compounds often involves specialized enzymes. For example, in the biosynthesis of rufomycin, which contains a 3-nitrotyrosine (B3424624) residue, a cytochrome P450 (RufO) and a nitric oxide synthase (RufN) are involved. researchgate.net Similarly, the formation of 4-nitrotryptophan (B14803151) in thaxtomin biosynthesis involves the cytochrome P450 TxtE. researchgate.net

It is plausible that the biosynthesis of the nitro group in this compound follows a similar enzymatic logic. The pathway could involve a dedicated monooxygenase or a P450 enzyme that catalyzes the nitration of a precursor molecule. This enzymatic nitration provides a more controlled and specific alternative to chemical nitration methods, which often require harsh conditions. researchgate.net The maleimide ring itself is a structure found in various bioactive natural and synthetic compounds and is often assembled from amino acid precursors. researchgate.net The complete assembly of the nitro maleimide moiety in this compound would likely involve a series of coordinated enzymatic reactions catalyzed by proteins encoded within the aqabamycin BGC.

Role of Vibrio Secondary Metabolism in Natural Product Synthesis

The family Vibrionaceae, which includes the genus Vibrio, is a well-known producer of a wide array of bioactive secondary metabolites. nih.govfrontiersin.org These compounds are not essential for primary growth but play crucial roles in ecological interactions, such as antagonism against other microbes, communication, and symbiosis. researchgate.netmdpi.com Vibrio species are metabolically versatile and can be found in diverse marine environments, from coastal waters to deep-sea vents and in association with marine invertebrates. nih.govmdpi.comoup.com

The production of secondary metabolites in Vibrio is influenced by environmental conditions and nutrient availability. asm.org For instance, the presence of specific carbon sources, like chitin, can significantly induce or enhance the production of antibacterial compounds. asm.org Growth on chitin, a major component of zooplankton exoskeletons, has been shown to increase the yield of the antibiotic andrimid (B1212256) in Vibrio coralliilyticus and can induce natural competence, facilitating the uptake of foreign DNA and promoting genetic diversity. nih.govasm.org This suggests that the natural ecological niche of a Vibrio strain plays a significant role in activating its "silent" or cryptic BGCs. frontiersin.orgasm.org The isolation of aqabamycins from a Vibrio strain associated with an octocoral points to a possible symbiotic relationship where the compound may serve a defensive role for the host. ulisboa.pt

Vibrio species possess a remarkable genomic potential for secondary metabolism, with an average of over four BGCs per genome. oup.com Many of these clusters are considered "orphan" because their corresponding chemical products have not yet been identified under standard laboratory conditions. frontiersin.org This vast, untapped reservoir highlights the importance of exploring Vibrio strains from unique ecological niches for the discovery of new natural products. researchgate.netresearchgate.netnih.gov

Biological Activities of Aqabamycin D in Preclinical Models

In Vitro Antimicrobial Activity

Aqabamycin D has been investigated for its ability to inhibit the growth of various microbial pathogens.

Antibacterial Spectrum against Gram-Positive Pathogens

Studies have shown that this compound exhibits activity against Gram-positive bacteria. mdpi.com Specifically, research on the aqabamycin group of compounds, which includes this compound, has demonstrated inhibitory effects against Bacillus subtilis and Micrococcus luteus. mdpi.com

Antibacterial Spectrum against Gram-Negative Pathogens

The antibacterial activity of this compound extends to Gram-negative pathogens. biosynth.com The family of aqabamycins has shown efficacy against Escherichia coli and Proteus vulgaris. mdpi.com

Antifungal Activity against Fungal Pathogens

In addition to its antibacterial properties, this compound and its related compounds have been evaluated for antifungal activity. nih.govnih.gov The aqabamycins have demonstrated the ability to inhibit the growth of the fungus Nematospora coryli. mdpi.com

Studies on Multi-Drug Resistant Strains

The rise of multi-drug resistant (MDR) bacteria is a significant global health concern. Research has indicated that compounds from marine organisms, such as the aqabamycins, are a promising area for the discovery of new antibiotics. ulisboa.ptmdpi.com While specific data on this compound against MDR strains is limited in the provided results, the broader class of aqabamycins has been noted for its antibacterial activities, which is relevant in the search for novel agents to combat antibiotic resistance. ulisboa.ptmdpi.com

In Vitro Anticancer/Cytotoxic Activity

This compound has also been assessed for its potential as an anticancer agent by examining its cytotoxic effects on various cancer cell lines.

Efficacy against Various Cancer Cell Lines

The aqabamycin family of compounds, including this compound, has demonstrated cytotoxic activities against several cancer cell lines. nih.govresearchgate.netnih.gov These compounds, isolated from a marine Vibrio species, have shown promise in preclinical evaluations for their potential anticancer effects. nih.govresearchgate.netnih.gov

Table 1: Summary of In Vitro Antimicrobial Activity of the Aqabamycin Family

Pathogen Type Species Activity
Gram-Positive Bacteria Bacillus subtilis Active mdpi.com
Micrococcus luteus Active mdpi.com
Gram-Negative Bacteria Escherichia coli Active mdpi.com
Proteus vulgaris Active mdpi.com

Table 2: Compound Names Mentioned

Compound Name
Aqabamycin A
Aqabamycin B
Aqabamycin C
This compound
Aqabamycin E
Aqabamycin F
Aqabamycin G
3-nitro-1H-indazole
indazole-3-carbaldehyde
phenyl-2-bis-indolylmethane
turbomycin B
vibrindole A
1,4-dithiane
3-(3-nitro-4-hydroxyphenyl)-2-propenoic acid
3-nitro-4-hydroxybenzaldehyde
phenylacetic acid
benzoic acid
3-hydroxybenzoic acid

Other Biological Activities (e.g., Enzyme Inhibition, Antiprotozoal)

The maleimide (B117702) core structure, which is central to this compound, is known for its capacity to inhibit various enzymes. This inhibitory action is generally attributed to the reactive nature of the maleimide ring, which can act as a thiol-reacting compound. The primary mechanism involves the irreversible covalent modification of sulfhydryl groups present in the cysteine residues of target enzymes. This interaction occurs via a Michael addition reaction, forming a stable S-alkylated adduct with the enzyme. The modification of these essential cysteine residues, which are often crucial for catalytic activity, leads to the inactivation of the enzyme.

This mechanism has been observed in the inhibition of several enzymes by various maleimide derivatives. For example, N-ethyl-maleimide (NEM) is a well-known inhibitor of enzymes that possess reactive cysteinyl residues essential for their function. Studies have also shown that maleimide derivatives can inhibit enzymes like β-(1,3)-glucan synthase, a key enzyme in fungal cell wall synthesis.

Maleimide-containing compounds have demonstrated potential as agents against parasitic protozoa, including Leishmania species, the causative agents of leishmaniasis. mdpi.com While specific studies on this compound's antiprotozoal activity are not widely reported, the broader class of maleimides has shown promising results. mdpi.com A series of synthesized maleimides exhibited significant in vitro anti-leishmanial activity against Leishmania donovani. core.ac.uk Some of these compounds showed potency that was several times greater than the standard drug amphotericin B. core.ac.uk

The indolylmaleimide scaffold, a structural feature related to Aqabamycin G, is also under investigation as a potential anti-leishmanial agent through the inhibition of parasitic enzymes like topoisomerase 1B. Furthermore, crude extracts containing aqabamycins have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net These findings suggest that the maleimide core of this compound represents a promising starting point for the development of novel antiparasitic therapies. researchgate.net However, reports on the antiprotozoal activities of compounds derived from octocoral-associated microorganisms remain relatively scarce. mdpi.com

Structure Activity Relationship Sar Studies of Aqabamycin D and Its Analogues

Influence of the Nitro Maleimide (B117702) Moiety on Bioactivity

The aqabamycins are characterized by a maleimide ring, and with the exception of Aqabamycin A, all possess a nitro group substitution. goettingen-research-online.denih.gov This nitro maleimide core is a crucial determinant of their biological profile. The presence of the nitro group, a feature that is relatively rare in natural products, significantly modulates the activity of the aqabamycin scaffold. mdpi.com

A direct comparison between Aqabamycin A, which lacks a nitro group, and Aqabamycin C, which contains one, reveals the profound impact of this functional group. The introduction of the nitro group in Aqabamycin C leads to an enhancement of its antibacterial activity. goettingen-research-online.de Conversely, this same structural modification results in a decrease in cytotoxic activity. goettingen-research-online.de This opposing effect on antibacterial and cytotoxic potency highlights the specific role the nitro moiety plays in the interaction with different biological targets. The aqabamycins, including Aqabamycin D, were discovered during a screening of a marine Vibrio species that produced secondary metabolites with both antibacterial and cytotoxic properties. goettingen-research-online.deresearchgate.netresearchgate.net

Impact of Substituents on Antimicrobial Potency

The antimicrobial spectrum and potency of the aqabamycins are influenced by the various substituents on the core structure. The aqabamycins as a group have demonstrated activity against Gram-positive bacteria such as Micrococcus luteus and Bacillus subtilis. mdpi.commdpi.com

Research findings indicate that a mixture of Aqabamycin E and Aqabamycin F exhibited the most potent antibacterial effects among the tested compounds, with Minimum Inhibitory Concentration (MIC) values ranging from 3.15 to 25 µg/ml against various bacteria. goettingen-research-online.de Fungi were generally less susceptible, requiring higher concentrations for inhibition. goettingen-research-online.de The specific structural variations among the different aqabamycins, such as the patterns of substitution on the phenyl ring, contribute to these differences in antimicrobial strength. mdpi.com

**Table 1: Antimicrobial Activities (MIC, µg/ml) of Compounds from *Vibrio sp.*** goettingen-research-online.de

Compound Bacillus subtilis Micrococcus luteus Nematospora coryli
Aqabamycin A 25 25 >50
Aqabamycin C 12.5 12.5 50
Aqabamycin G 25 25 50
Mixture of Aqabamycin E and F 12.5 3.15 25

Correlation between Molecular Structure and Cytotoxic Effects

The cytotoxic properties of the aqabamycins are closely tied to their molecular architecture. As previously noted, the presence of the nitro group appears to diminish cytotoxicity, as observed in the comparison between Aqabamycin A and C. goettingen-research-online.de While many compounds in this family, including this compound, are recognized for their cytotoxic potential, the degree of this activity varies across the different analogues. mdpi.comnih.gov

Studies on the cytotoxic effects against various cell lines revealed that the murine leukemia cell line L1210 was the most sensitive to the tested compounds. goettingen-research-online.de Notably, Vibrindole A and a mixture of Aqabamycin E were found to be weakly but broadly cytotoxic. goettingen-research-online.de In broader studies of synthetic maleimides, it was found that derivatives with 3,4-dichloro substitutions on the maleimide ring were the least cytotoxic, suggesting that substitution on the maleimide ring itself is a key factor in modulating toxicity. mdpi.comresearchgate.net

**Table 2: Cytotoxic Activities (IC₅₀, µg/ml) of Compounds from *Vibrio sp.*** goettingen-research-online.de

Compound L1210 Jurkat HeLa
Aqabamycin A 2.5 5 10
Aqabamycin C 10 25 25
Aqabamycin G 10 10 10
Mixture of Aqabamycin E and F 5 5 10
Vibrindole A 5 5 5

Insights from Synthesized Maleimide Derivatives

The synthesis of various maleimide derivatives has provided deeper insights into the SAR of this important scaffold. researchgate.net The indolylmaleimide moiety, present in Aqabamycin G, is a feature of several biologically active natural products and has been a focus of synthetic efforts. nih.gov

Studies on synthesized N-substituted maleimides have shown that the nature of the substituent on the nitrogen atom significantly influences biological activity. researchgate.net For instance, in a series of compounds tested for anti-leishmanial activity, 3,4-non-substituted maleimides generally displayed the strongest potency compared to 3-methyl-maleimides or 3,4-dichloro-maleimides. mdpi.comresearchgate.net Furthermore, for N-phenyl substituted maleimides, the presence of double substituents on the benzene (B151609) ring led to much stronger anti-leishmanial activity. mdpi.comnih.gov One derivative, an N-2-methyl-3-nitro-substituted compound, exhibited particularly high potency. mdpi.comnih.gov These findings underscore the vast potential of the maleimide scaffold in developing novel therapeutic agents and highlight that specific substitutions on both the maleimide and the N-aryl rings are critical for optimizing biological activity. researchgate.netnih.gov

Synthetic Approaches and Analog Design for Aqabamycin D

Total Synthesis Strategies for Related Maleimide (B117702) Alkaloids (e.g., Aqabamycin G)

The first total synthesis of Aqabamycin G, a nitrophenyl indolylmaleimide marine alkaloid, was a significant achievement that laid the groundwork for accessing other members of this family. nih.govgeorganics.sknih.govconicet.gov.ar The core of the strategy revolves around the sequential construction of the substituted maleimide core.

The most successful reported synthesis of Aqabamycin G commenced with readily available starting materials: indole (B1671886), maleimide, and acetaminophen. nih.govmdpi.com The synthetic sequence featured two key carbon-carbon bond-forming reactions to assemble the 3-(1H-indol-3-yl)-4-(4-hydroxy-3-nitrophenyl)maleimide structure. The key steps included a Michael addition/oxidation to attach the indole moiety to the maleimide ring, followed by a Heck-Matsuda reaction to introduce the substituted nitrophenyl group derived from acetaminophen. nih.gov

Several variations of this approach were explored to optimize the synthesis, as detailed in the table below. mdpi.com

StrategyKey ReactionsStarting MaterialsOverall StepsOverall YieldReference
Primary Route Michael addition/oxidation; Heck-Matsuda arylationIndole, Maleimide, Acetaminophen432% mdpi.com
One-Pot Alternative Three-step one-pot sequenceIndole, Maleimide, Acetaminophen1 (3 steps)9% mdpi.com
Protected Phenol (B47542) Route Use of benzyl (B1604629) ether protecting group; Deprotection with thiophenol/TFAIndole, Maleimide, Benzyl-protected phenol precursor66% mdpi.com

The synthesis of bisindolylmaleimides, which share the core maleimide scaffold, has also been extensively studied and offers alternative strategic insights. mdpi.comrsc.org Early methods often involved the reaction of an indole Grignard reagent with a 2,3-dihalomaleimide. mdpi.comrsc.org While effective for creating the bis-indolyl linkage, these routes often required protection of the maleimide nitrogen, complicating access to the bioactive N-H analogues. mdpi.com More recent advances in palladium-catalyzed coupling reactions have provided additional routes to functionalized indolylmaleimides. acs.org The synthesis of other complex maleimide-containing alkaloids, such as (±)-leuconolam, has also been achieved, employing distinct strategies like intramolecular allylative ring closures to construct key structural features. nih.gov

Design and Synthesis of Novel Aqabamycin D Analogues

The design and synthesis of novel analogues of this compound are driven by the need to explore structure-activity relationships (SAR) and develop compounds with improved potency, selectivity, or physicochemical properties. While specific reports on this compound analogues are not prevalent, the chemical versatility of the indolylmaleimide scaffold provides a rich platform for derivatization. rsc.org Synthetic strategies for related compounds demonstrate how modifications can be introduced at several key positions. mdpi.comnih.gov

Key areas for modification include:

The Indole Moiety: The indole nitrogen can be alkylated to introduce various side chains. mdpi.com Substituents can also be introduced onto the indole ring itself to probe electronic and steric effects.

The Maleimide Core: The maleimide nitrogen is a common site for substitution, often with alkyl or aryl groups, which can significantly influence biological activity. tandfonline.com Furthermore, multicomponent reactions have been developed for the efficient, one-pot synthesis of highly substituted and diverse maleimides. acs.org

The Phenyl Group: The substitution pattern on the 4-phenyl ring is critical for the activity of aqabamycins. Analogues could be designed by altering the position or nature of the substituents (e.g., replacing the nitro group with other electron-withdrawing groups or introducing different functionalities).

The synthesis of such analogues would likely follow convergent strategies similar to those used for Aqabamycin G. For instance, a library of substituted anilines or indoles could be prepared and then coupled to the maleimide core using established cross-coupling methodologies. acs.orgacs.orgunr.edu.ar

The table below outlines potential synthetic strategies for generating analogues, based on established methods for related maleimides.

Modification SiteSynthetic StrategyExample ReactionReference
Indole N-Alkylation Reaction of the indole intermediate with an alkyl halide in the presence of a base (e.g., NaH).N-alkylation of an indole-3-glyoxylate precursor with various alkyl halides. mdpi.com
Maleimide N-Alkylation Methylation of a 3,4-dibromo-1H-pyrrole-2,5-dione with iodomethane.Simple methylation using CH₃I and a base. nih.gov
Aryl Ring Modification Buchwald–Hartwig cross-coupling of a brominated indolylmaleimide with various anilines or amides.Pd-catalyzed coupling to introduce diverse amino and amido groups. nih.gov
Maleimide Core Construction Condensation of an indole oxoacetate ester with a substituted amine framework.Stobbe-type condensation to form the maleimide ring late in the synthesis. mdpi.com

Medicinal Chemistry Efforts for Lead Optimization

The aqabamycins, with their documented antibacterial and cytotoxic activities, represent promising lead compounds for drug discovery. acs.orgsemanticscholar.org Medicinal chemistry efforts would focus on optimizing these initial hits to produce drug candidates with enhanced efficacy and safety profiles. semanticscholar.org This process involves systematically modifying the lead structure to understand and improve its interaction with its biological target.

A relevant case study is the medicinal chemistry program for permethyl ningalin B analogues, which are also 3,4-diaryl-substituted maleimides. acs.org This work aimed to develop potent modulators of P-glycoprotein (P-gp) to reverse multidrug resistance (MDR) in cancer cells. Researchers synthesized a series of novel analogues and evaluated their activity, revealing key structure-activity relationships. acs.org

Key findings from the permethyl ningalin B study, which could guide lead optimization for this compound, include:

Aryl Ring Substitution: The number and position of methoxy (B1213986) groups on one of the aryl rings had a significant impact on P-gp modulating activity. A compound with three methoxy groups was found to be the most potent. acs.org

Synergistic Effects: A combination of two different analogues produced a synergistic effect, suggesting complex interactions with the biological target. acs.org

Mechanism of Action: Kinetic studies suggested that the analogues act as noncompetitive inhibitors of P-gp-mediated transport. acs.org

Similar medicinal chemistry campaigns could be envisioned for this compound, focusing on its specific biological activity. For example, if targeting a bacterial enzyme, analogues would be designed to improve binding affinity and selectivity over human homologues. This would involve creating a library of compounds with systematic variations and testing them in relevant biological assays. nih.govoalib.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and scalability of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. mdpi.com This approach is particularly valuable for the synthesis of complex, chiral natural products like indole alkaloids. nih.govrsc.orgrsc.org While a specific chemoenzymatic route to this compound has not been reported, several enzymatic methods could be integrated into its synthesis.

Potential applications of enzymes in the synthesis of this compound or its analogues include:

Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols or esters, which could be employed to prepare enantiomerically pure intermediates for the synthesis. nih.gov For instance, a racemic precursor to one of the substituted aryl rings could be resolved to yield a single enantiomer.

Selective Functionalization: Oxidoreductases, such as cytochrome P450 monooxygenases, can perform highly regio- and stereoselective hydroxylations on complex scaffolds. mdpi.com Such an enzyme could potentially be used to introduce the hydroxyl group onto the phenyl ring with high selectivity, avoiding the use of protecting groups.

Asymmetric C-C Bond Formation: Enzymes like Pictet-Spenglerases (e.g., strictosidine (B192452) synthase) are used in the biosynthesis of many indole alkaloids to catalyze key cyclization steps. mdpi.comrsc.org While not directly applicable to the acyclic structure of this compound, related enzymes could be engineered or discovered for novel C-C bond formations.

Prenylation: Prenyltransferases are key enzymes in the biosynthesis of many alkaloids, catalyzing the transfer of prenyl groups to scaffolds like indole. nih.gov This could be a powerful tool for generating novel prenylated this compound analogues with potentially new biological activities.

The development of a chemoenzymatic route often involves screening a panel of enzymes for desired activity and selectivity on a non-natural substrate, followed by optimization of reaction conditions. umich.edu This approach could lead to more efficient and sustainable synthetic pathways for this important class of marine natural products.

Pharmacological and Toxicological Mechanisms of Action of Aqabamycin D

Molecular Target Identification in Bacteria (e.g., Enzyme Inhibition, Ribosomal Binding)

The precise molecular target of Aqabamycin D within bacterial cells has not yet been definitively identified in published research. However, based on the known reactivity of its core chemical structures—the nitro group and the maleimide (B117702) ring—plausible mechanisms can be hypothesized.

Nitroaromatic compounds, a class to which this compound belongs, are often biologically activated through the reduction of the nitro group. This process can generate reactive nitroso and hydroxylamine intermediates. youtube.com These reactive species are capable of covalently binding to and damaging cellular macromolecules, including DNA, which can lead to bacterial cell death. youtube.com This mechanism of action is observed in other nitro-containing antimicrobial agents. youtube.com

The maleimide moiety in this compound is a known Michael acceptor, making it susceptible to nucleophilic attack by thiol groups present in the cysteine residues of proteins. This reactivity suggests that this compound could potentially exert its antibacterial effect by covalently modifying and thereby inhibiting the function of essential bacterial enzymes or other proteins.

While these proposed mechanisms are chemically sound, they remain speculative in the absence of direct experimental evidence specifically for this compound. Further research, such as affinity chromatography, proteomics, and genetic screening, is required to identify the specific bacterial proteins or other macromolecules that serve as the primary targets for this compound.

Cellular Mechanisms of Cytotoxicity (e.g., cell cycle effects, apoptosis induction)

The cytotoxic activity of this compound against various cell lines has been reported, but the underlying cellular mechanisms have not been extensively characterized. nih.govresearchgate.net Analogous to its potential antibacterial mechanisms, the cytotoxicity of this compound in eukaryotic cells could be mediated by the generation of reactive intermediates from its nitro group, leading to DNA damage and the induction of apoptotic pathways.

Furthermore, the maleimide group's ability to react with cellular thiols, such as those in the antioxidant glutathione or in critical proteins, could disrupt cellular redox balance and protein function, ultimately triggering programmed cell death.

Studies on other cytotoxic agents with similar functional groups have shown that they can induce cell cycle arrest at various checkpoints and activate apoptotic cascades. For instance, some compounds can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins. nih.gov However, whether this compound follows a similar mode of action requires specific investigation through cell-based assays that measure effects on the cell cycle, apoptosis markers (e.g., caspase activation, PARP cleavage), and mitochondrial membrane potential.

Interaction with Biological Macromolecules (e.g., DNA, proteins)

Direct experimental evidence for the interaction of this compound with specific biological macromolecules is currently lacking in the scientific literature. However, based on its chemical structure, interactions with both DNA and proteins are highly probable.

Interaction with DNA: As mentioned previously, the reductive activation of the nitro group in this compound could lead to the formation of reactive species that can covalently bind to DNA. youtube.com Such DNA adducts can interfere with DNA replication and transcription, leading to mutations and cell death. The potential for DNA interaction is a common feature of many nitroaromatic compounds with antimicrobial and cytotoxic properties. youtube.com

Interaction with Proteins: The electrophilic maleimide ring of this compound is a prime candidate for covalent modification of proteins, particularly at cysteine residues. creative-proteomics.com This process, known as protein alkylation, can lead to the inactivation of enzymes and the disruption of protein structure and function. creative-proteomics.com Identifying the specific protein targets of this compound is a crucial step in understanding its mechanism of action.

Future research employing techniques such as mass spectrometry-based proteomics to identify protein adducts and biophysical methods to study DNA binding will be essential to elucidate the specific molecular interactions of this compound.

Resistance Mechanisms Elicited by Pathogens against this compound

There are currently no published studies detailing specific mechanisms of resistance that pathogens have developed against this compound. However, based on general mechanisms of antibiotic resistance, several possibilities can be anticipated.

One potential mechanism is the enzymatic inactivation of the drug. Bacteria could evolve enzymes that can reduce the nitro group of this compound to a non-toxic amine or modify the maleimide ring to prevent its reaction with cellular targets.

Another common resistance strategy is the active efflux of the drug from the bacterial cell. mcmaster.ca Overexpression of efflux pumps can reduce the intracellular concentration of this compound to sub-therapeutic levels.

Modification of the drug's target is also a well-established resistance mechanism. mcmaster.ca If this compound targets a specific enzyme, mutations in the gene encoding that enzyme could alter its structure and prevent the drug from binding.

Finally, alterations in the bacterial cell envelope that reduce the permeability of this compound could also contribute to resistance. mcmaster.ca

The investigation of resistance mechanisms would likely involve the generation and characterization of this compound-resistant bacterial strains, followed by genomic and proteomic analyses to identify the genetic and molecular changes responsible for the resistant phenotype.

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Bioactivities

The known biological activities of the aqabamycin family are primarily centered on antibacterial and cytotoxic effects. researchgate.netnih.gov The mixture of Aqabamycin E and F, for instance, showed the most potent antibacterial action in initial studies, with Minimum Inhibitory Concentration (MIC) values ranging from 3.15 to 25 µg/ml against various bacteria. goettingen-research-online.de However, the full spectrum of Aqabamycin D's bioactivity remains largely uncharted. Given that compounds with similar maleimide (B117702) scaffolds exhibit a wide range of biological effects, future research should systematically screen this compound against a broader array of biological targets. acs.org

Potential areas for investigation include:

Antiviral and Antifungal Activity: While initial tests showed limited effects on fungi, more comprehensive screening against diverse fungal and viral panels is warranted. goettingen-research-online.de

Enzyme Inhibition: The maleimide motif is a known reactive moiety that can interact with enzyme active sites. acs.org Screening against panels of kinases, proteases, and other enzymes could reveal novel inhibitory activities. For example, a synthetic nitroaryl maleimide has been identified as a glycogen (B147801) synthase kinase inhibitor. acs.org

Antiprotozoal and Nematicidal Effects: Other marine alkaloids and maleimides have shown promise against various parasites. frontiersin.orgresearchgate.net Investigating this compound's efficacy against organisms like Plasmodium falciparum (malaria) or the nematode Meloidogyne incognita could open new therapeutic possibilities. researchgate.net

Biosynthetic Engineering for Enhanced Production or Novel Analogues

This compound is a polyketide, a class of secondary metabolites synthesized by large, modular enzymes called polyketide synthases (PKSs). acs.orgtandfonline.com The modular nature of PKSs makes them highly amenable to genetic engineering, a field known as combinatorial biosynthesis. nih.govacs.org This "plug-and-play" approach allows for the rational design of novel compounds by modifying the biosynthetic gene cluster (BGC) responsible for aqabamycin production. acs.orgnih.gov

Future research in this area could focus on several key strategies:

Increasing Production Yield: The initial isolation yields of aqabamycins were relatively low. goettingen-research-online.de By identifying and overexpressing the this compound BGC in a more tractable host organism, such as E. coli or Saccharomyces cerevisiae, production could be significantly enhanced. frontiersin.org Metabolic engineering of the host to increase the supply of precursor molecules, like malonyl-CoA, is a common strategy to boost polyketide production. frontiersin.org

Generating Novel Analogues: The true power of biosynthetic engineering lies in creating new-to-nature compounds. nih.gov By swapping, deleting, or modifying the domains and modules within the PKS assembly line, a library of novel this compound analogues could be generated. acs.org For example, altering the acyltransferase (AT) domain could incorporate different starter or extender units, while modifying tailoring enzymes could change the final hydroxylation or nitrosation patterns, potentially leading to compounds with improved activity or novel functions. nih.gov

Genome Mining: Sequencing the genome of the producing Vibrio strain can help identify the complete BGC for aqabamycins. helmholtz-hips.de This genomic data is crucial for planning targeted genetic modifications and may also reveal cryptic gene clusters for other undiscovered natural products. helmholtz-hips.de

Co-crystal Structures and Computational Modeling for Target Validation

A significant hurdle in the development of many natural products is the precise identification and validation of their molecular targets. frontiersin.org While this compound has shown cytotoxic and antibacterial effects, the exact proteins it interacts with to elicit these activities are unknown. Progress in this area can be achieved through a combination of structural biology and computational methods.

Co-crystallography: Obtaining a co-crystal structure of this compound bound to its target protein is the gold standard for target validation. nih.gov This technique provides a high-resolution, three-dimensional view of the interaction, revealing the specific binding mode and key molecular contacts. nih.gov This information is invaluable for understanding the structure-activity relationship (SAR) and guiding the rational design of more potent and selective analogues. nih.govresearchgate.net For natural products that are difficult to crystallize on their own, innovative techniques like the "crystalline mate" method, where the target molecule is co-crystallized with a helper molecule, can be employed. rsc.org

Computational Modeling and Target Fishing: In the absence of an experimental structure, computational approaches can predict potential targets. frontiersin.orgscielo.org.mx "Target fishing" or "reverse pharmacognosy" uses the structure of a bioactive molecule like this compound to screen against databases of protein structures, identifying potential binding partners. scielo.org.mxspringernature.com Once a candidate target is identified, molecular docking simulations can predict the binding pose and affinity, providing a hypothesis that can be tested experimentally. springernature.com Furthermore, as more data on natural products and their targets become available, machine learning and transfer learning models are being developed to predict targets with increasing accuracy. gsconlinepress.commdpi.com

Collaborative Research for Translational Development (excluding human clinical trials)

Moving a promising natural product like this compound from a laboratory discovery toward a potential therapeutic agent is a complex, multidisciplinary endeavor that requires extensive collaboration. nih.gov This preclinical development phase is characterized by high risk but is essential for building a comprehensive data package for a potential drug candidate. jpiamr.eu

Key areas for collaborative research include:

Academia-Industry Partnerships: Small and medium-sized enterprises (SMEs) and academic labs are often the source of innovative discoveries in the antibacterial pipeline. jpiamr.eu Partnerships with larger pharmaceutical companies can provide the resources and expertise needed for advanced preclinical development, such as large-scale fermentation, formulation development, and toxicology studies. nih.govrsc.org

Interdisciplinary Scientific Teams: The development of this compound would necessitate a team of microbiologists (for strain improvement and fermentation), natural product chemists (for isolation, purification, and analogue synthesis), pharmacologists (for bioactivity testing), and computational chemists (for modeling and target identification). nih.gov

Preclinical Efficacy and Formulation: Once a lead candidate is established, its efficacy must be demonstrated in relevant preclinical models. rsc.org Collaborative efforts would focus on developing a stable formulation that ensures adequate bioavailability for these studies. For example, the development of the natural product Corallopyronin A involved sophisticated production and formulation strategies to overcome poor solubility and stability. rsc.org This stage also involves generating sufficient quantities of the compound for testing, often requiring optimization of fermentation and production through genetic engineering. helmholtz-hips.dersc.org

Q & A

Q. What are the key structural features of Aqabamycin D, and how are they characterized?

this compound is a nitro maleimide derivative with a highly substituted aromatic core. Structural characterization relies on advanced spectroscopic techniques:

  • 1H and 13C NMR : Key signals include two carbonyl groups (δ~173 ppm) and aromatic protons (e.g., doublets at δ 7.35 and 8.29, J = 2.2 Hz), confirmed via HMBC and COSY correlations .
  • HSQC and HMBC : Used to map sp² carbons and establish connectivity between aromatic protons and quaternary carbons (e.g., δ 138.5) .
  • Colorimetric assays : Nitro-to-amine reduction confirmed via reaction with SnCl₂/HCl/4-dimethylaminobenzaldehyde, yielding an orange product .

Q. What experimental protocols are recommended for isolating this compound from marine Vibrio sp. strains?

  • Extraction : Use organic solvents (e.g., ethyl acetate) for metabolite extraction from bacterial cultures.
  • Chromatography : Employ silica gel column chromatography followed by HPLC for purification. Monitor fractions using UV-Vis (λ~280 nm for nitroaromatics) .
  • Validation : Confirm purity via TLC and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design initial bioactivity screens for this compound?

  • Target selection : Prioritize antimicrobial assays against Gram-positive bacteria (e.g., Staphylococcus aureus) due to structural similarities to other aqabamycins .
  • Dose ranges : Test concentrations from 0.1–100 µM, using DMSO as a solvent control.
  • Controls : Include positive controls (e.g., chloramphenicol) and negative controls (solvent-only) to validate assay robustness .

Advanced Research Questions

Q. How can spectral data contradictions in this compound characterization be resolved?

Contradictions in NMR or MS data often arise from impurities, solvent artifacts, or dynamic stereochemistry. Mitigation strategies include:

  • Triangulation : Cross-validate findings using multiple techniques (e.g., compare HSQC, HMBC, and NOESY data) .
  • Solvent optimization : Test in alternative solvents (e.g., DMSO-d₆ vs. MeOH-d₄) to resolve signal splitting .
  • Expert consultation : Engage spectroscopists to reinterpret ambiguous couplings or quaternary carbon assignments .

Q. What methodologies are effective for elucidating this compound’s mechanism of action?

  • Transcriptomics : Perform RNA-seq on treated bacterial cells to identify dysregulated pathways (e.g., cell wall synthesis).
  • Protein binding assays : Use surface plasmon resonance (SPR) or thermal shift assays to identify target proteins .
  • Mutagenesis : Generate bacterial mutants resistant to this compound and sequence genomes to pinpoint resistance loci .

Q. How should researchers address discrepancies in bioactivity data between this compound and its analogs (e.g., Aqabamycins B and G)?

  • Structural comparisons : Analyze NMR data (Tables 22–23) to identify substituents influencing activity (e.g., nitro vs. amine groups) .
  • Dose-response profiling : Compare IC₅₀ values across analogs to quantify potency differences .
  • Molecular docking : Model interactions with putative targets (e.g., bacterial enzymes) to rationalize structure-activity relationships .

What frameworks guide rigorous research question formulation for this compound studies?

Apply the FINER criteria :

  • Feasible : Ensure access to marine Vibrio strains and NMR facilities.
  • Novel : Focus on understudied targets (e.g., biofilm inhibition).
  • Ethical : Adhere to biosafety protocols for antibiotic resistance studies .
  • Relevant : Align with global priorities like antimicrobial resistance (AMR) .

Methodological Best Practices

Q. How to ensure reproducibility in this compound synthesis and bioassays?

  • Documentation : Record solvent batches, column temperatures, and instrument calibration dates .
  • Data sharing : Deposit raw NMR spectra in public repositories (e.g., Zenodo) with DOIs .
  • Replication : Independent validation by a second lab using identical protocols .

Q. What strategies optimize yield during this compound purification?

  • Preparative HPLC : Use gradient elution (e.g., 50–100% MeOH in H₂O) and monitor at 254 nm .
  • Lyophilization : Avoid degradation by freeze-drying fractions immediately after collection .

Q. How to design a comparative study of this compound’s stability under varying pH/temperature conditions?

  • Experimental matrix : Test pH 3–9 (using buffers) and temperatures (4°C, 25°C, 37°C).
  • Analytical tools : Monitor degradation via LC-MS and quantify half-lives .
  • Statistical analysis : Use ANOVA to identify significant stability differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.